N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidine carboxamide group
Properties
Molecular Formula |
C23H30N6O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N6O/c1-17(2)29-20-10-4-3-9-19(20)27-21(29)11-5-12-24-22(30)18-8-6-15-28(16-18)23-25-13-7-14-26-23/h3-4,7,9-10,13-14,17-18H,5-6,8,11-12,15-16H2,1-2H3,(H,24,30) |
InChI Key |
AUUHMMNKDUYEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Piperidine Carboxamide Formation: The pyrimidine ring is introduced via a nucleophilic substitution reaction with 2-chloropyrimidine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Benzimidazole Ring Formation
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For the 1-(propan-2-yl) substitution:
-
Reaction : Alkylation of the benzimidazole nitrogen using 2-bromopropane or isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction Table
Structural Insights and Selectivity
-
Piperidine-Pyrimidine Interaction : The pyrimidin-2-yl group likely engages in hydrogen bonding with residues like Val-828 in kinase-active sites, as observed in PI3K inhibitors .
-
Benzimidazole Role : The 1-(propan-2-yl) group enhances lipophilicity, potentially improving membrane permeability .
Challenges and Optimization
-
Regioselectivity : Ensuring alkylation occurs exclusively at the benzimidazole N1 position requires controlled stoichiometry .
-
Amide Stability : Use of coupling agents like EDCI/HOBT minimizes racemization during carboxamide formation .
Hypothetical Synthetic Pathway
-
Synthesize 1-(propan-2-yl)-1H-benzimidazole via alkylation of o-phenylenediamine.
-
Prepare piperidine-3-carboxylic acid derivatives through cyclization or commercial sourcing.
-
Introduce the pyrimidin-2-yl group via NAS or cross-coupling.
-
Couple the benzimidazole-propylamine to the piperidine-carboxylic acid using EDCI/HOBT.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, benzimidazole derivatives have been identified as potent inhibitors of various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways such as PI3K/AKT and MAPK pathways, which are pivotal in tumor growth and survival .
Case Study:
In a comparative study, a series of benzimidazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Among these, compounds exhibiting structural similarities to N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide showed IC50 values in the nanomolar range, indicating potent activity .
Antimicrobial Properties
The piperidine scaffold has been associated with antimicrobial activity. Research has demonstrated that derivatives containing piperidine rings can inhibit the growth of both bacterial and fungal pathogens. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways is a likely mechanism .
Case Study:
A study evaluated several piperidine derivatives against standard strains of bacteria and fungi. Results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria .
Neurological Applications
The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with piperidine and benzimidazole moieties have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
Research involving piperidine derivatives has shown promise in models of neurodegenerative diseases such as Alzheimer's disease. These compounds were found to inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic function in the brain .
Mechanism of Action
The mechanism of action of N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine rings allow for strong binding interactions with these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyridin-2-yl)piperidine-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-4-yl)piperidine-3-carboxamide: Similar structure but with the pyrimidine ring substituted at the 4-position.
Uniqueness
The uniqueness of N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structure can be broken down as follows:
- Benzimidazole Ring : A fused benzene and imidazole ring that contributes to the compound's bioactivity.
- Pyrimidine and Piperidine Moieties : These heterocycles enhance the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 324.43 g/mol.
Research indicates that compounds containing benzimidazole derivatives often exhibit their biological activities through various mechanisms, including:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes, such as phosphoinositide 3-kinase (PI3K), which is crucial in cell signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : The presence of the benzimidazole scaffold has been linked to antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Anticancer Potential : Several studies have highlighted the anticancer properties of benzimidazole derivatives, suggesting their role in targeting cancer cell proliferation and survival pathways .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of various benzimidazole derivatives on cancer cell lines, demonstrating that certain compounds within this class induced apoptosis and inhibited cell growth significantly compared to controls. The most potent derivatives had IC50 values in the nanomolar range, indicating strong anticancer potential . -
Antimicrobial Efficacy :
Another research focused on a series of benzimidazole compounds, revealing significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics, suggesting that these compounds could serve as effective alternatives in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Benzimidazole Ring : Changes in substituents can enhance enzyme selectivity and potency.
- Pyrimidine Modifications : Alterations to the pyrimidine component can affect binding affinity to target enzymes.
These modifications are critical for optimizing the therapeutic profile of this compound.
Q & A
Q. Advanced Characterization Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., δ 8.63 ppm for pyrimidine protons) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 463.96 vs. calculated 463.96) to rule out impurities .
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the piperidine ring .
What computational tools are recommended for analyzing structure-activity relationships (SAR) of this compound?
Q. Advanced SAR Analysis :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target receptors (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the propyl-benzimidazole linker under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
- Data Cross-Validation : Compare computational results with experimental IC values from kinase inhibition assays .
How should contradictory solubility data between synthetic batches be addressed?
Q. Advanced Data Reconciliation :
- Hypothesis Testing : Perform pH-dependent solubility profiling (e.g., 1–14 range) to identify ionizable groups influencing solubility .
- HPLC-PDA Analysis : Quantify impurities (e.g., unreacted pyrimidine intermediates) that may act as crystallization inhibitors .
- Thermodynamic Studies : Measure Gibbs free energy of dissolution using isothermal titration calorimetry (ITC) .
What strategies optimize selectivity for kinase inhibition while minimizing off-target effects?
Q. Advanced Selectivity Engineering :
- Scaffold Hybridization : Introduce substituents (e.g., trifluoromethyl groups) to enhance steric hindrance at non-target binding pockets .
- Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
- Metabolite Screening : Identify oxidative metabolites (via LC-MS/MS) that may contribute to off-target interactions .
How can the stability of the propan-2-yl group under acidic conditions be evaluated?
Q. Advanced Stability Testing :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (37°C, 24 hrs) and monitor degradation via UPLC-QTOF .
- Isotope-Labeling : Use - or -labeled propan-2-yl groups to track cleavage pathways .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .
What in vitro assays are suitable for validating proposed anti-proliferative mechanisms?
Q. Advanced Mechanistic Screening :
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S phase arrest .
- Apoptosis Assays : Annexin V-FITC/PI dual staining coupled with caspase-3/7 activation measurements .
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
How can chiral purity of the piperidine ring be maintained during scale-up synthesis?
Q. Advanced Process Optimization :
- Asymmetric Catalysis : Use chiral ligands (e.g., Singh’s Catalyst) for enantioselective synthesis .
- Continuous Flow Chemistry : Minimize racemization by reducing residence time in reactive intermediates .
- Chiral HPLC Monitoring : Employ Daicel columns (e.g., CHIRALPAK® AD-H) for real-time enantiomeric excess (ee) quantification .
What strategies mitigate metabolic instability of the pyrimidine moiety?
Q. Advanced Metabolic Engineering :
- Deuterium-Hydrogen Exchange : Replace vulnerable C-H bonds in pyrimidine with C-D bonds to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the pyrimidine with enzymatically cleavable groups (e.g., phosphates) .
- Microsomal Stability Assays : Use human liver microsomes (HLMs) to identify metabolic hotspots .
How can conflicting cytotoxicity data between 2D vs. 3D cell models be interpreted?
Q. Advanced Model Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
